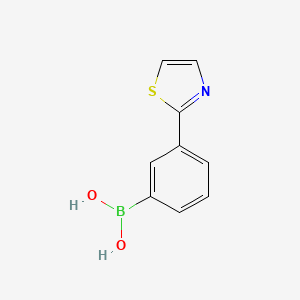

![molecular formula C23H26N2O4 B2484266 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide CAS No. 921794-48-1](/img/structure/B2484266.png)

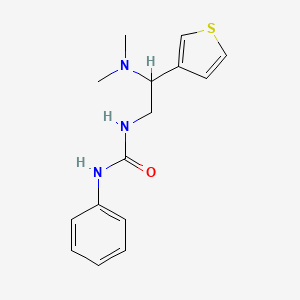

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzoxazepines and related compounds represent a class of heterocyclic compounds that have attracted interest in the field of medicinal chemistry due to their diverse biological activities. The synthesis and structural analysis of such compounds provide a foundation for understanding their chemical behavior and potential applications.

Synthesis Analysis

The synthesis of benzoxazepine derivatives often involves multistep synthetic routes that incorporate various chemical reactions to construct the complex heterocyclic framework. For example, Satyanarayana et al. (2021) demonstrated the one-pot synthesis of novel benzamide derivatives using an ionic liquid medium, which showcases the potential methodologies that could be applied to the synthesis of "N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide" (Satyanarayana et al., 2021).

Molecular Structure Analysis

The molecular structure of benzoxazepines and related compounds is crucial for understanding their chemical and biological properties. Studies like that of Quintero et al. (2019) on dibenzo[b,e]azepines provide insight into the conformational and crystallographic aspects that could be relevant to "N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide" (Quintero et al., 2019).

Applications De Recherche Scientifique

Serotonin-3 Receptor Antagonists

One significant application of compounds structurally related to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide is as potent serotonin-3 (5-HT3) receptor antagonists. These compounds are developed through extensive structure-activity relationship (SAR) studies, which provide insights into the influence of the aromatic nucleus and heteroaromatic rings on receptor antagonistic activity. Notably, certain benzamide derivatives exhibit potent 5-HT3 receptor antagonistic activity, suggesting their potential use in medical applications related to serotonin regulation (Harada et al., 1995).

Synthesis and Spectroscopic Studies

Another application is found in the synthesis of oxazepine heterocyclic hybrids, which have been synthesized from N-alkylated benzimidazole 2-carboxaldehyde. These compounds are studied using spectroscopic methods like X-ray diffraction and DFT studies, which reveal insights into their molecular structure, charge distributions, and regions of electrophilic and nucleophilic reactivity. This research has implications for developing novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Almansour et al., 2016).

Antimicrobial Activities

Compounds with a structure similar to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide have been explored for their antimicrobial properties. For instance, alkoxyphthalimide derivatives of naphthyridine have been studied for their antibacterial and antifungal activities. This line of research has potential implications in the development of new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Bhambi et al., 2009).

Potential Anticancer Applications

There is also research into the synthesis of conformationally rigid analogs of aminopyrazole amide scaffolds, which demonstrate antiproliferative activities on cancer cells. This research is significant for its potential applications in cancer treatment, particularly in the development of new chemotherapeutic agents (Kim et al., 2011).

Analgesic Activity

Some derivatives of the oxazepine compounds have shown moderate analgesic activity, suggesting their possible use in pain management. This line of research contributes to the development of new analgesic drugs, which can be crucial for patients with chronic pain conditions (Matsuo et al., 1985).

Propriétés

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-5-13-25-19-12-9-17(14-20(19)29-15-23(3,4)22(25)27)24-21(26)16-7-10-18(11-8-16)28-6-2/h5,7-12,14H,1,6,13,15H2,2-4H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVJIZZPFFIFRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

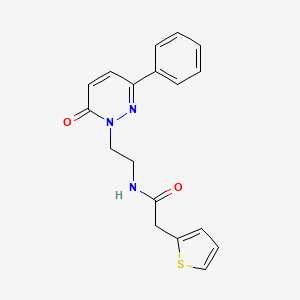

![2-(2,4-dichlorophenoxy)-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acetamide](/img/structure/B2484184.png)

![2-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2484185.png)

![1-[2-(2-Methylphenyl)triazol-4-yl]ethanone](/img/structure/B2484187.png)

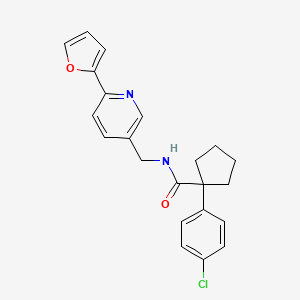

![5-bromo-N-(4-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-carboxamide](/img/structure/B2484193.png)

![(2E)-4-({4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B2484196.png)

![4-Chloro-2-{[(2-chloro-5-fluorophenyl)amino]methyl}phenol](/img/structure/B2484201.png)

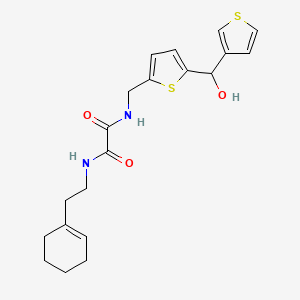

![2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2484202.png)

![(1S,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B2484206.png)